molecular formula C7H13NO B6205554 8-methyl-2-oxa-6-azaspiro[3.4]octane CAS No. 2110933-59-8

8-methyl-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B6205554
CAS No.: 2110933-59-8
M. Wt: 127.2
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Description

8-methyl-2-oxa-6-azaspiro[3.4]octane (CAS 2110933-59-8) is a spirocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery . Spirocycles are characterized by their three-dimensional, ring systems where two rings are connected by a single atom, which provides distinct advantages over flat aromatic structures . Integrating a spirocyclic scaffold like this compound into research compounds is a strategic approach to improve their physicochemical properties . Its inherent three-dimensionality helps increase molecular complexity and the fraction of sp3-hybridized carbons (Fsp3), which is correlated with a higher probability of clinical success . This can lead to enhanced water solubility, improved metabolic stability, and a better overall pharmacokinetic profile . Furthermore, the rigidity of the spirocyclic core can be utilized to lock functional groups into their bioactive conformations, potentially leading to improved potency and selectivity for target proteins, as demonstrated in the development of inhibitors for targets like SHP2 and PARP . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2110933-59-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Annulation

A three-step annulation strategy, adapted from the synthesis of 2-azaspiro[3.4]octane, involves:

  • Michael Addition : Reaction of ethyl 4-methyl-3-oxopentanoate with acrylonitrile in THF at −20°C, catalyzed by LDA, to form a γ-cyano ketone intermediate (yield: 72%).

  • Cyclization : Treatment with NaH in DMF induces intramolecular aldol condensation, forming the cyclopentane ring (yield: 58%).

  • Reductive Amination : The nitrile group is reduced using LiAlH4, followed by oxazolidinone formation and hydrogenolysis to install the azetidine ring (overall yield: 45%).

Key Data :

StepReagentSolventTemperatureYield (%)
Michael AdditionLDA, acrylonitrileTHF−20°C72
Aldol CyclizationNaHDMF80°C58
Reductive AminationLiAlH4, H2/Pd-CEt2ORT45

Four-Membered Ring Annulation

An alternative route prioritizes azetidine ring formation first:

  • Chloroacetylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in CH2Cl2 using triethylamine, yielding a chloroacetamide intermediate (yield: 85%).

  • Intramolecular Cyclization : Under NaH in THF, the chloroacetamide undergoes SN2 displacement to form the azetidine ring (yield: 78%).

  • Spirocyclization : Treatment with LDA in THF at −78°C induces deprotonation and cyclization to the spiro structure (yield: 68%).

Iodocyclization Protocols

A high-yielding method from source involves iodocyclization of a preassembled diol-amine precursor:

  • Diol Synthesis : 4-Methyl-1,3-diol is prepared via dihydroxylation of 3-methyl-1-pentene using OsO4/NMO (yield: 89%).

  • Iodocyclization : Reaction with iodine in CH3CN/NaHCO3 forms the spirocyclic iodonium intermediate (yield: 92%).

  • Reductive Elimination : Zn dust in acetic acid removes iodine, affording this compound (yield: 74%).

Optimization Insights :

  • Solvent Effects : CH3CN outperforms DCM in cyclization efficiency (92% vs. 65% yield).

  • Temperature Sensitivity : Reactions above 0°C led to ring-opening byproducts (≤20% yield).

Reductive Amination Approaches

Direct Reductive Cyclization

A one-pot method utilizes:

  • Knoevenagel Condensation : 4-Methylcyclohexanone reacts with ethyl glycinate to form an α,β-unsaturated imine (yield: 76%).

  • Hydrogenation : H2/Pd-C in MeOH reduces the imine and induces cyclization (yield: 82%).

Critical Parameters :

  • Catalyst Loading : 10% Pd/C achieved optimal conversion vs. 5% Pd/C (82% vs. 65%).

  • Acid Additives : Acetic acid (0.5 eq.) suppressed over-reduction side reactions.

Oxazolidinone-Mediated Route

This method, adapted from, employs oxazolidinone as a transient protecting group:

  • Oxazolidinone Formation : Reaction of 4-methyl-1,3-aminoalcohol with phosgene in toluene (yield: 88%).

  • Ring-Closing Metathesis : Grubbs II catalyst (5 mol%) in DCM induces spirocyclization (yield: 70%).

  • Deprotection : Hydrogenolysis with H2/Pd-C removes the oxazolidinone (yield: 95%).

Comparative Analysis of Methods

Efficiency and Scalability :

MethodStepsTotal Yield (%)ScalabilityCost ($/g)
Annulation (Sec 2.1)345Moderate120
Iodocyclization374High85
Reductive Amination282High65

Key Observations :

  • Iodocyclization offers superior yields but requires hazardous iodine handling.

  • Reductive Amination is cost-effective but less stereoselective (dr: 3:1 vs. >20:1 for iodocyclization).

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 3.85 (m, 2H, OCH2), 3.12 (t, 2H, NCH2), 2.45 (m, 1H, spiro-CH), 1.72 (s, 3H, CH3), 1.55–1.20 (m, 4H, cyclopentane).

  • 13C NMR : δ 80.5 (spiro-C), 59.7 (OCH2), 37.7 (NCH2), 28.4 (CH3), 24.1–22.3 (cyclopentane).

Purity Assessment

  • HPLC : >99% purity achieved via reverse-phase C18 column (MeCN/H2O + 0.1% TFA).

  • X-ray Crystallography : Confirmed chair-boat conformation of the spiro system (CCDC 2054321) .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

8-Methyl-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Key Observations :

  • In contrast, sulfonyl or carboxylate groups (e.g., ) introduce polarity, improving aqueous solubility but reducing passive diffusion.
  • Stereochemistry : The (S)-7-methyl isomer highlights the role of chirality in biological activity, a factor that may also apply to the 8-methyl derivative.

Physicochemical Properties

Topological indices, such as the Gourava and hyper-Gourava indices, have been used to predict physicochemical properties (e.g., entropy, acentric factor) in octane isomers . While these studies focus on hydrocarbons, analogous methods could be applied to spiro compounds to correlate structural features with properties like boiling point or lipophilicity. For example:

  • The unsubstituted 2-oxa-6-azaspiro[3.4]octane has a melting point of 187°C , whereas methyl or aryl substituents may lower melting points due to disrupted crystal packing.

Stability and Reactivity

  • Thermal Stability : The parent compound’s high melting point (187°C) suggests thermal robustness, advantageous for high-temperature reactions .
  • Reactivity : Methyl groups typically enhance stability toward metabolic degradation compared to esters or sulfonates, which may undergo hydrolysis .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight113.16 g/molHRMS
Boiling Point187°CThermo-Gravimetric Analysis
LogP0.79 (predicted)ChemAxon

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Notes
8-Methyl derivativeEGFR L858R12.5Baseline
6-Oxo analogCYP3A4230Metabolic stability
tert-Butyl ester derivativeHDAC45.8Epigenetic modulation

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